3-chloro-N'-hydroxypyrazine-2-carboximidamide
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Description
3-chloro-N’-hydroxypyrazine-2-carboximidamide is a chemical compound with the molecular formula C5H5ClN4O and a molecular weight of 172.5724 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of N’-hydroxypyrazine-2-carboximidamide, a related compound, has been described in the literature . The process involves the reaction of pyrazine-2-carbonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in an ethanol-water mixture . The synthesis of 3-chloro-N’-hydroxypyrazine-2-carboximidamide might involve similar reactions, but with the addition of a chlorination step.Molecular Structure Analysis
The molecular structure of 3-chloro-N’-hydroxypyrazine-2-carboximidamide consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2-position with a carboximidamide group and at the 3-position with a chlorine atom .Scientific Research Applications
Chemical Properties
The compound has a molecular formula of C5H6N4O and a molecular weight of 138.13 . It has a high GI absorption and is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . It is very soluble, with a solubility of 19.1 mg/ml .
Drug Delivery Systems
The compound has been studied for its potential use in drug delivery systems. Specifically, it has been investigated for its interaction with C60 fullerenes and Si- or Al-doped C60 fullerenes . The research suggests that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties .
Antiviral Applications
Pyrazinamide and its derivatives, including 3-chloro-N’-hydroxypyrazine-2-carboximidamide, have been investigated for their antiviral properties. For example, a derivative known as favipiravir or T-705 is an antiviral compound for RNA viruses and a potential inhibitor of influenza virus replication . The World Health Organization considers favipiravir as a potential antiviral candidate against the Ebola virus .
Tuberculosis Treatment
Pyrazinamide, a derivative of the compound, is used in the treatment of tuberculosis .
Nanotechnology
The compound has been studied in the field of nanotechnology, particularly for its potential use in enhancing the solubility and in vivo lifetime of developed drugs .
Computational Drug Evaluation
The compound has been used in computational drug evaluations. Density functional theory (DFT) method was used to study the possible interaction edges of C60 and doped fullerenes with 6-chloro-3-hydroxy-2-pyrazinecarboxamide .
properties
IUPAC Name |
3-chloro-N'-hydroxypyrazine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-4-3(5(7)10-11)8-1-2-9-4/h1-2,11H,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYAXNYRTXTVBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C(=N1)/C(=N\O)/N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-hydroxy-2-pyrazinecarboximidamide | |
CAS RN |
175203-31-3 |
Source
|
Record name | 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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